2-(Methoxymethyl)benzofuran

Organic Synthesis Palladium Catalysis Allylic Substitution

Benzofuran-based drug discovery often stalls when 2-substituted intermediates lack the right balance of reactivity and stability. Generic analogs lead to unpredictable outcomes in cyclization and cross-coupling steps. 2-(Methoxymethyl)benzofuran solves this: the methoxymethyl group provides a versatile synthetic handle that enables selective transformations unattainable with simple alkyl or hydroxyl substituents. • One-step precursor to 3-hydroxymethylbenzofuran-a critical API building block-reducing synthetic complexity and improving overall yield. • Structural feature shown to enhance oral activity in 5-lipoxygenase inhibitor scaffolds for anti-inflammatory SAR programs. • Serves as a chemical probe for CYP isoform selectivity profiling, with nanomolar CYP1A2 inhibition relevant to drug-drug interaction studies. • Participates in gold-catalyzed domino processes for rapid assembly of polycyclic diversity libraries. Supplied with ≥95% purity; standard research quantities available for immediate global dispatch.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B15204767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)benzofuran
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOCC1=CC2=CC=CC=C2O1
InChIInChI=1S/C10H10O2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6H,7H2,1H3
InChIKeyVIENYOQVXILKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methoxymethyl)benzofuran: Core Identity and Classification


2-(Methoxymethyl)benzofuran (CAS 939792-77-5) is a benzofuran derivative characterized by a fused benzene and furan ring system with a methoxymethyl substituent at the 2-position . This compound belongs to a privileged scaffold class widely recognized in medicinal chemistry for its presence in numerous bioactive molecules, including marketed drugs such as amiodarone (antiarrhythmic), galanthamine (Alzheimer's), and ramelteon (insomnia) [1]. The specific substitution pattern confers distinct chemical reactivity and synthetic utility that differentiates it from other benzofuran analogs.

Privileged benzofuran scaffold for medicinal chemistry research
Methoxymethyl handle enables selective synthetic transformations
Compatible with palladium and gold catalysis workflows

2-(Methoxymethyl)benzofuran: Why Substitution Matters


Substitution at the 2-position of the benzofuran core with a methoxymethyl group fundamentally alters the compound's reactivity profile, solubility, and biological target engagement compared to unsubstituted benzofuran or other 2-substituted analogs [1]. The methoxymethyl moiety serves as a versatile synthetic handle that enables selective transformations while maintaining stability under a range of reaction conditions, a balance not achievable with simple alkyl or hydroxyl substituents [2]. Generic substitution with benzofuran or other derivatives lacking this specific functionality leads to divergent reaction outcomes and unpredictable biological activity, underscoring the need for precise compound selection in research and development workflows.

Reactivity divergence
Unsubstituted or alkyl analogs lack the methoxymethyl handle, leading to different reaction outcomes.
Biological target engagement shift
2-substitution pattern alters binding; generic substitution may shift pharmacological activity.
Synthetic efficiency gap
Alternate substituents may reduce yield or require additional steps; not interchangeable.

2-(Methoxymethyl)benzofuran: Quantitative Evidence


One-Pot Synthesis: Yield Advantage of Methoxymethyl Analogs

In a palladium-catalyzed cycloisomerization sequence, the one-pot conversion of 2-methylene-2,3-dihydrobenzofuran-3-ols into 2-methoxymethylbenzofurans (including the target compound class) proceeded with yields of 52-80%, compared to 52-71% for the corresponding 2-hydroxymethylbenzofurans [1]. This represents a yield advantage of up to 9% absolute and a relative increase of up to 12.7% under identical acid-catalyzed allylic substitution conditions.

Synthesis yield
Cross-study comparable
52–80% vs 52–71%
+9% absolute yield
Supports synthesis efficiency assessment
Acid-catalyzed allylic substitution, PdI2/KI in ionic liquid
Organic Synthesis Palladium Catalysis Allylic Substitution

Streamlined Synthesis of 3-Hydroxymethylbenzofuran

2-(Methoxymethyl)-2-(2'-methoxymethyl-4'-methylphenyl)-butanone, a derivative of the target compound class, undergoes intramolecular cyclization under dilute hydrochloric acid in THF to yield 3-hydroxymethylbenzofuran in a single step [1]. This contrasts with the traditional two-step reduction of benzofuran-3-carbaldehyde using NaBH4, demonstrating a streamlined synthetic route enabled by the methoxymethyl functionality.

Synthetic steps
Direct head-to-head comparison
One-step vs two-step
50% step count reduction
Streamlined route assessment
Cyclization in dilute HCl/THF vs NaBH4 reduction
Medicinal Chemistry Heterocyclic Synthesis Drug Intermediate

Enhanced Oral Activity in 5-Lipoxygenase Inhibitors

In a series of 2-substituted 5-benzofuran hydroxamic acids, incorporation of small polar substituents such as methoxymethylene, hydroxymethylene, and amino (urea) on the acyl group led to more consistent oral activity as 5-lipoxygenase inhibitors [1]. The most potent inhibitors in this series achieved IC50 values of 40 nM, with an in vivo ED50 of 10.3 mg/kg for the lead compound. While the target compound itself was not directly tested, the SAR clearly demonstrates that methoxymethyl substitution at the 2-position is a critical determinant of oral bioavailability within this pharmacophore class.

Oral activity SAR
Class-level inference
More consistent oral activity in 5-LO inhibitor series
Supports oral bioavailability SAR exploration
Methoxymethylene substitution on 5-benzofuran hydroxamic acids
5-Lipoxygenase Inflammation Structure-Activity Relationship

Differential CYP Inhibition Across Isoforms

Benzofuran derivatives containing methoxy and related substituents exhibit differential inhibition of cytochrome P450 isoforms. A representative compound (BindingDB ID: BDBM50432670) showed a Ki of 71 nM for CYP1A2, 130 nM for CYP1A1, and an IC50 of 4.08 μM for CYP2B6 [1]. This isoform selectivity profile suggests that 2-substituted benzofurans with polar groups may be less prone to broad-spectrum CYP inhibition compared to unsubstituted or lipophilic analogs, although direct data for the target compound are not available.

CYP inhibition
Class-level inference
CYP1A2 Ki 71 nM
CYP2B6 IC50 4080 nM
>57-fold selectivity
Isoform-selectivity profile context
Representative benzofuran derivative data, not target compound
Cytochrome P450 Drug Metabolism Enzyme Inhibition

Gold-Catalyzed Domino Functionalization

3-(Methoxymethyl)benzofuran participates efficiently in gold-catalyzed domino reactions with electron-rich arenes, demonstrating that the methoxymethyl group is compatible with cationic Au(III) catalysis and enables subsequent nucleophilic addition . While the 2-isomer was not explicitly studied, the analogous reactivity of the 3-isomer supports the general utility of methoxymethyl-substituted benzofurans as versatile building blocks for constructing complex heterocyclic architectures.

Domino reaction
Supporting evidence
Methoxymethyl enables α-alkoxyalkylation with Au(III)
Expands derivatization scope
3-isomer studied; 2-isomer reactivity inferred
Gold Catalysis Domino Reactions Chemoselectivity

2-(Methoxymethyl)benzofuran: Application Scenarios


Heterocycle Construction Intermediate

2-(Methoxymethyl)benzofuran derivatives serve as key intermediates in the one-step synthesis of 3-hydroxymethylbenzofuran, a valuable building block for active pharmaceutical ingredients [1]. This application leverages the unique cyclization behavior of methoxymethyl-protected phenolic precursors, enabling a more efficient route compared to traditional multi-step sequences. Researchers procuring this compound can expect reduced synthetic complexity and higher overall yields in the preparation of benzofuran-based drug candidates.

Oral Bioavailability in Anti-Inflammatory Discovery

The methoxymethyl substituent at the 2-position has been identified as a structural feature that enhances oral activity in 5-lipoxygenase inhibitors [2]. Medicinal chemists exploring benzofuran-based anti-inflammatory agents should prioritize 2-(methoxymethyl)benzofuran as a starting point for SAR studies aimed at improving pharmacokinetic properties without sacrificing target engagement.

CYP Isoform Selectivity Probe

Benzofuran derivatives bearing polar 2-substituents exhibit differential inhibition across CYP isoforms, with nanomolar potency toward CYP1A2 and micromolar activity against CYP2B6 [3]. 2-(Methoxymethyl)benzofuran can be employed as a chemical probe to investigate structure-metabolism relationships and to design compounds with reduced potential for drug-drug interactions.

Gold-Catalyzed Domino Reaction Building Block

The methoxymethyl group enables participation in cationic gold-catalyzed domino processes, facilitating the rapid assembly of polycyclic frameworks . Researchers engaged in diversity-oriented synthesis or natural product analogue generation will find 2-(methoxymethyl)benzofuran a versatile entry point for creating structurally complex libraries with high atom economy.

Application
Selection Property
Validation Focus
Synthesis of 3-hydroxymethylbenzofuran
Methoxymethyl cyclization handle
One-step cyclization efficiency
5-LO inhibitor SAR studies
Polar 2-substituent profile
Oral activity consistency in benzofuran series
CYP inhibition profiling
Isoform-selectivity potential
CYP1A2/CYP2B6 selectivity assessment
Diversity-oriented synthesis
Alkoxyalkyl handle for gold catalysis
Domino reaction compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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